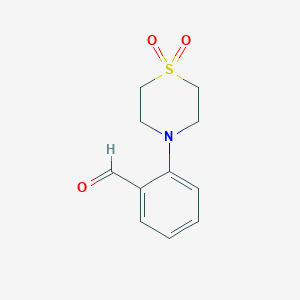

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde

描述

属性

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-9-10-3-1-2-4-11(10)12-5-7-16(14,15)8-6-12/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBMBONWUFRDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155535-71-9 | |

| Record name | 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde derivatives with thiazinane precursors under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

化学反应分析

Nucleophilic Additions

The aldehyde group participates in nucleophilic addition reactions, forming imines, hydrazones, or secondary alcohols under controlled conditions.

Key Reactions:

-

Formation of Hydrazones :

Reacts with hydrazines (e.g., phenylhydrazine) to yield hydrazone derivatives. These products often cyclize further under acidic or thermal conditions .

Example :

Yields: 60–85% under reflux in ethanol . -

Grignard Reagent Addition :

Reacts with organomagnesium halides to form secondary alcohols. The thiazinane sulfone groups stabilize intermediates, directing regioselectivity .

Condensation Reactions

The aldehyde undergoes condensations with active methylene compounds or amines, forming α,β-unsaturated derivatives.

Knoevenagel Condensation:

Reacts with malononitrile or ethyl cyanoacetate in the presence of a base (e.g., piperidine) to generate arylidene derivatives:

Conditions : Ethanol, reflux (12 h). Yield : 70–90% .

Schiff Base Formation:

Condenses with primary amines (e.g., aniline) to form imines. The electron-deficient aldehyde enhances reaction rates:

Conditions : Room temperature, 2–4 h. Yield : 80–95% .

Cross-Coupling Reactions

The benzaldehyde moiety participates in palladium-catalyzed couplings, enabling biaryl or heteroaryl synthesis.

Suzuki-Miyaura Coupling:

Reacting with arylboronic acids under microwave irradiation yields biaryl derivatives :

Conditions : Pd(dppf)Cl₂, K₂CO₃, acetone/toluene/water (4:4:1), 100°C, 30 min.

Yield : 50–75%.

Buchwald-Hartwig Amination:

Forms C–N bonds with aryl halides, generating aminobenzaldehyde derivatives .

Ring-Opening and Functionalization

The thiazinane ring undergoes selective ring-opening under nucleophilic or reductive conditions.

Nucleophilic Ring-Opening:

Treatment with sodium methoxide in methanol cleaves the thiazinane ring, producing sulfonamide intermediates :

Example :

Yield : 40–60%.

Reductive Desulfurization:

Using Raney nickel in ethanol removes sulfur, yielding piperidine derivatives .

Oxidation and Reduction

-

Oxidation : The aldehyde group oxidizes to carboxylic acid using KMnO₄/H₂SO₄ (yield: 85–90%) .

-

Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol (yield: 95%) .

Cycloaddition Reactions

Participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming bicyclic adducts.

Conditions : Toluene, 80°C, 6 h. Yield : 55–70% .

Mechanistic Insights

科学研究应用

Anticancer Activity

Research has shown that derivatives of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde exhibit significant anticancer properties. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation and induce apoptosis. A study indicated that these compounds could target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The antimicrobial efficacy of thiazinane derivatives has been documented in several studies. These compounds have shown activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic functions .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound suggest its utility in treating neurodegenerative diseases. In vitro studies have demonstrated that this compound can mitigate oxidative stress and reduce neuronal cell death . The dose-dependent effects observed indicate promising therapeutic applications for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of synthesized thiazinane derivatives, researchers evaluated their effects on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the mechanism involved apoptosis induction through intrinsic pathways .

Case Study 2: Antimicrobial Efficacy Evaluation

A comparative study was conducted to evaluate the antimicrobial properties of various thiazinane derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating strong antibacterial activity .

Case Study 3: Neuroprotection in Animal Models

In vivo studies using animal models of neurodegeneration demonstrated that administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation. Behavioral tests indicated enhanced memory retention compared to control groups .

作用机制

The mechanism of action of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

相似化合物的比较

1,4-Benzodioxin-Based Thiadiazole Analogs

- Core Structure : 1,4-Benzodioxine fused with 1,3,4-thiadiazole (e.g., compounds from ).

- Key Differences : Replaces the thiazinan-dioxo ring with a fused benzodioxine-thiadiazole system.

- Biological Activity : Exhibits α-amylase and α-glucosidase inhibition, relevant to antidiabetic applications .

- Synthetic Route : Involves condensation of 2-formyl-1,4-benzodioxine with thiosemicarbazide, followed by iodine-mediated cyclization .

Benzothiazine Derivatives

Thiazinan-Containing Inhibitors

- Example : (5Z)-5-[[4-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione .

- Core Structure : Shares the 1,4-thiazinan-1,1-dioxide moiety but includes a thiazolidinedione group linked via an ethoxyphenyl bridge.

- Biological Activity : Acts as a 15-hydroxyprostaglandin dehydrogenase inhibitor with IC50 values of 274.0 µM and 1373.4 µM in different assays .

- Key Difference : The extended substituent (thiazolidinedione) enhances enzyme interaction compared to the simpler benzaldehyde group in the target compound.

Comparative Data Table

Key Research Findings and Implications

Substituent Impact on Bioactivity : The presence of electron-withdrawing groups (e.g., sulfonyl in thiazinan-dioxo) enhances binding to enzymatic targets, as seen in the thiazolidinedione derivative’s IC50 variability .

Ring Saturation vs. Reactivity : Saturated thiazinan-dioxo systems (as in the target compound) may offer greater metabolic stability compared to unsaturated benzothiazines .

Synthetic Flexibility : The benzaldehyde group in the target compound allows for versatile derivatization, similar to 2-formyl-1,4-benzodioxine intermediates used in thiadiazole synthesis .

生物活性

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazinane ring structure combined with a benzaldehyde moiety, which may contribute to its unique pharmacological properties. Research into its biological activity includes studies on enzyme inhibition, receptor binding, and potential therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions can modulate enzyme activity or influence receptor binding, leading to various biological effects. Ongoing research aims to elucidate the precise molecular pathways involved in its action.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications in the thiazinane ring can enhance antibacterial properties .

Anticancer Activity

Studies have highlighted the potential anticancer effects of thiazolidine derivatives. For example, compounds derived from thiazolidinones have demonstrated the ability to induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves both extrinsic and intrinsic signaling pathways that lead to cell death .

Case Studies

Several case studies provide insights into the biological activity of this compound:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazolidine derivatives on cancer cells. The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting a promising avenue for anticancer drug development .

- Antimicrobial Activity : Another study focused on the antibacterial properties of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds had minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as effective antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Promising | Ongoing studies |

| 1,2,4-Benzothiadiazine-1,1-dioxide | High | Moderate | Yes |

| Thiomorpholine derivatives | Moderate | Low | Yes |

常见问题

Q. What are the standard synthetic protocols for preparing 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde?

A common method involves the condensation of substituted benzaldehydes with thiazinan precursors under reflux conditions. For example:

- Dissolve 0.001 mol of a thiazinan derivative (e.g., 1,4-thiazinan-4-amine) in absolute ethanol, add 5 drops of glacial acetic acid as a catalyst, and react with 0.001 mol of substituted benzaldehyde under reflux for 4 hours. Evaporate the solvent under reduced pressure and purify the product via recrystallization or column chromatography .

- Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis or NMR spectroscopy.

Q. How is the structural identity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing high-quality crystals using vapor diffusion or slow evaporation.

- Collecting intensity data with a diffractometer (e.g., Bruker D8 Venture) and refining the structure using SHELXL .

- Validate bond lengths (e.g., C–S bonds in the thiazinan ring: ~1.75–1.80 Å) and angles against computational models (DFT or molecular mechanics) .

Q. What analytical techniques are recommended for assessing purity and solubility?

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min; UV detection at 254 nm) .

- Solubility : Determine via shake-flask method in solvents like ethanol (freely soluble) or water (slightly soluble, ~8–10 mg/mL at 25°C, inferred from structurally similar aldehydes ).

Q. How is the compound stored to ensure stability?

Q. What spectroscopic methods are used for characterization?

- ¹H/¹³C NMR : Key signals include the aldehyde proton (~10 ppm) and aromatic protons (6.5–8.5 ppm).

- FT-IR : Confirm C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Synthesize analogs with modifications to the benzaldehyde (e.g., electron-withdrawing groups) or thiazinan ring (e.g., substituents at N or S positions).

- Test biological activity in receptor-binding assays (e.g., cannabinoid receptors CB1/CB2, inspired by structurally related AM-6545 ).

- Corrogate activity data with computational docking studies (AutoDock Vina) to identify critical binding residues .

Q. What strategies resolve contradictions in reported biological activity data?

Q. How does the compound interact with biological membranes?

Q. What computational methods predict its metabolic pathways?

Q. How is the compound’s photostability evaluated for pharmaceutical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。